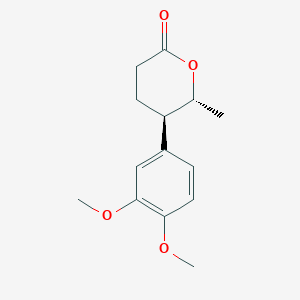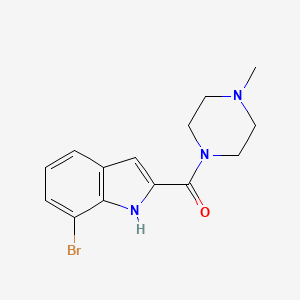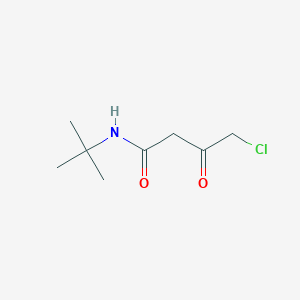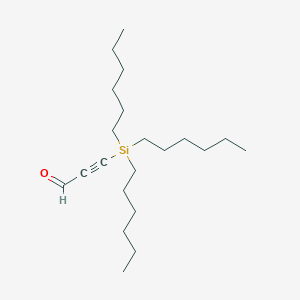
(2S)-Pentan-2-yl 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Pentan-2-yl 3-methylbutanoate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is derived from the esterification of (2S)-pentan-2-ol and 3-methylbutanoic acid. It is often used in the flavor and fragrance industry due to its fruity aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Pentan-2-yl 3-methylbutanoate typically involves the esterification reaction between (2S)-pentan-2-ol and 3-methylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(2S)-Pentan-2-ol+3-methylbutanoic acidH2SO4(2S)-Pentan-2-yl 3-methylbutanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-Pentan-2-yl 3-methylbutanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of the ester can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (2S)-pentan-2-ol and 3-methylbutanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Hydrolysis: (2S)-Pentan-2-ol, 3-methylbutanoic acid
Applications De Recherche Scientifique
Chemistry: (2S)-Pentan-2-yl 3-methylbutanoate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the metabolic pathways of esters in living organisms. It serves as a substrate for enzymes involved in ester hydrolysis and synthesis.
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties, particularly in the development of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.
Industry: The compound is widely used in the flavor and fragrance industry due to its fruity aroma. It is also used as an intermediate in the synthesis of other esters and organic compounds.
Mécanisme D'action
The primary mechanism of action of (2S)-Pentan-2-yl 3-methylbutanoate involves its hydrolysis by esterases, enzymes that catalyze the breakdown of esters into their corresponding alcohols and acids. The hydrolysis reaction is as follows:
(2S)-Pentan-2-yl 3-methylbutanoate+H2OEsterase(2S)-Pentan-2-ol+3-methylbutanoic acid
The molecular targets of this compound are the esterases, which are found in various tissues and organs. The hydrolysis products, (2S)-pentan-2-ol and 3-methylbutanoic acid, can then participate in further metabolic pathways.
Comparaison Avec Des Composés Similaires
Methyl butanoate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Ethyl butanoate: Similar to methyl butanoate but with a slightly different aroma profile.
Propyl butanoate: Another ester with a fruity scent, used in similar applications.
Uniqueness: (2S)-Pentan-2-yl 3-methylbutanoate is unique due to its specific stereochemistry, which can influence its aroma and reactivity. The presence of the (2S)-configuration in the pentan-2-yl group distinguishes it from other esters with similar structures but different stereochemistry.
Propriétés
Numéro CAS |
597550-02-2 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
[(2S)-pentan-2-yl] 3-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3/t9-/m0/s1 |
Clé InChI |
DUJBVANUBSYWGF-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@H](C)OC(=O)CC(C)C |
SMILES canonique |
CCCC(C)OC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)


![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


